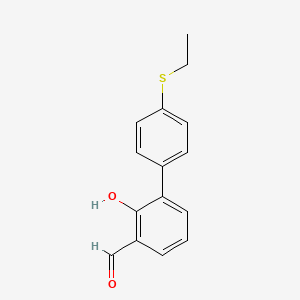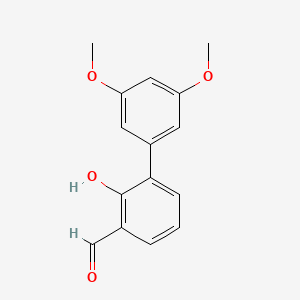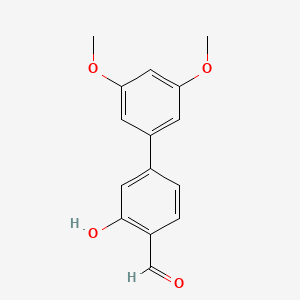
6-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3-Chloro-4-methoxyphenyl)-2-formylphenol, 95% (6-CMPF-95%) is a phenolic compound commonly used in scientific research. It is a colorless solid, with a melting point of 141-143 °C and a boiling point of 285 °C. 6-CMPF-95% is a component of a class of compounds known as phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon ring. It is a versatile compound, used in a variety of applications, including drug synthesis, organic synthesis, and as a reagent in analytical chemistry.
科学研究应用
6-CMPF-95% is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as it is relatively easy to obtain and is relatively inexpensive. Additionally, 6-CMPF-95% has been used in the synthesis of pharmaceuticals, such as the anti-cancer drug paclitaxel. It has also been used in the synthesis of other compounds, such as the anti-inflammatory drug celecoxib. It has also been used in the synthesis of a variety of other compounds, such as dyes and pigments.
作用机制
The mechanism of action of 6-CMPF-95% is not well understood. However, it is believed that the compound acts as an electrophile, meaning that it is able to form covalent bonds with electron-rich molecules, such as those found in proteins and DNA. It is also believed that 6-CMPF-95% is able to interact with enzymes and other proteins in the body, which may be responsible for its biological effects.
Biochemical and Physiological Effects
6-CMPF-95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cyclooxygenase and lipoxygenase. It has also been found to inhibit the growth of certain cancer cell lines. Additionally, 6-CMPF-95% has been found to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
The main advantage of using 6-CMPF-95% in laboratory experiments is its low cost and relative ease of synthesis. Additionally, it is relatively stable and has a low toxicity. However, there are some limitations to using 6-CMPF-95% in laboratory experiments. For example, it is not soluble in water, which can limit its use in certain experiments. Additionally, it can be difficult to accurately measure the concentration of 6-CMPF-95%, as it is a solid at room temperature.
未来方向
There are a variety of potential future directions for the use of 6-CMPF-95%. For example, further research could be conducted to explore its potential use in the synthesis of other pharmaceuticals. Additionally, further research could be conducted to explore its potential use as an antioxidant and anti-inflammatory agent. Additionally, further research could be conducted to explore its potential use in the treatment of cancer and other diseases. Finally, further research could be conducted to explore its potential use as a reagent in analytical chemistry.
合成方法
6-CMPF-95% is synthesized through a process known as Friedel-Crafts alkylation. This involves the reaction of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction produces a new aromatic compound, which can then be further reacted with formaldehyde to form 6-CMPF-95%.
属性
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-18-13-6-5-9(7-12(13)15)11-4-2-3-10(8-16)14(11)17/h2-8,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGMHUKDSGSHQJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC(=C2O)C=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90685264 |
Source


|
| Record name | 3'-Chloro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Chloro-4-methoxyphenyl)-2-formylphenol | |
CAS RN |
1261986-67-7 |
Source


|
| Record name | 3'-Chloro-2-hydroxy-4'-methoxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90685264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-Formyl-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378553.png)


![2-Formyl-5-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6378578.png)

